HOCPCA is classified as a ligand for GHB receptors, specifically targeting the calcium/calmodulin-dependent protein kinase II alpha (CaMKIIα). Its ability to selectively modulate CaMKIIα signaling pathways positions it as a candidate for further pharmacological development aimed at treating cognitive deficits and other neurological disorders .
The synthesis of HOCPCA has been refined over time. An improved method involves several key steps:
HOCPCA features a unique molecular structure characterized by a cyclopentene ring with a hydroxyl group and a carboxylic acid functional group. The compound's molecular formula is CHO, and it possesses specific stereochemical properties that influence its binding affinity and selectivity towards GHB receptors.
Key structural data includes:
HOCPCA can participate in various chemical reactions typical of carboxylic acids and alcohols. Notably, its reactivity can be influenced by its hydroxyl group, allowing for esterification or acylation reactions under appropriate conditions. Furthermore, the compound's interaction with CaMKIIα alters its oligomerization state, which is critical for its neuroprotective effects .
The mechanism of action of HOCPCA primarily involves its selective binding to the hub domain of CaMKIIα. By stabilizing this domain, HOCPCA modulates the enzyme's activity without directly affecting substrate phosphorylation or autophosphorylation processes:
HOCPCA exhibits several notable physical and chemical properties:
HOCPCA has potential applications in various scientific fields:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: